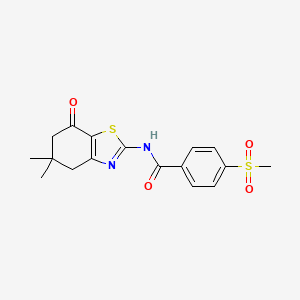

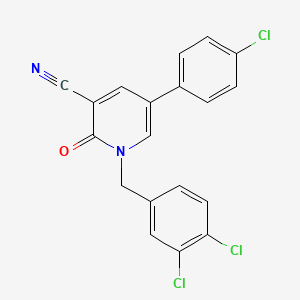

![molecular formula C11H8N2O4S2 B2528737 7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 866142-67-8](/img/structure/B2528737.png)

7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a derivative of imidazo[2,1-b][1,3]benzothiazole, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. Studies have shown that certain derivatives, such as those with sulfonamide substitutions, exhibit significant anticancer properties, particularly against liver cancer Hep G2 cell line and melanoma cell lines .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives can be achieved through various methods. One approach involves the condensation of benzene-1,2-diamine with aromatic aldehydes or carboxylic acids in the presence of a catalytic system, such as ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 or methanesulfonic acid/SiO2, which can facilitate the reaction at room temperature or at elevated temperatures, respectively . These methods offer high yields and short reaction times, highlighting their efficiency and potential for scalability.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]benzothiazole derivatives is characterized by the presence of an imidazole ring fused to a benzothiazole moiety. The substitution at the 7th position with a methylsulfonyl group is expected to influence the compound's electronic properties and potentially its biological activity. The presence of a carboxylic acid group at the 2nd position may also affect the compound's reactivity and solubility .

Chemical Reactions Analysis

Imidazo[2,1-b][1,3]benzothiazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the sulfonamide group can engage in interactions with biological targets, which is crucial for their anticancer activity. The carboxylic acid group may also undergo reactions typical for such functional groups, including esterification or amide formation, which could be utilized in further derivatization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. The presence of the sulfonamide and carboxylic acid groups is likely to increase the compound's polarity and improve its solubility in polar solvents. These properties are important for the compound's application as a radiosensitizer and its potential use in pharmaceutical formulations .

Applications De Recherche Scientifique

Radiosensitizers and Anticarcinogenic Applications

7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole derivatives have shown potential as effective radiosensitizers and anticarcinogenic compounds. A study by Majalakere et al. (2020) demonstrated that certain derivatives exhibited significant in vitro anticancer activity against the Hep G2 liver cancer cell line and melanoma cell lines. These compounds, particularly those with sulfonamide and methoxy substitutions, enhanced DNA fragmentation, suggesting their effectiveness for Hepatocellular carcinoma (Majalakere et al., 2020).

Anti-inflammatory and Analgesic Activities

Compounds derived from imidazo[2,1-b]benzothiazole, including acids and acetic acids, have been explored for their anti-inflammatory and analgesic properties. Grandolini et al. (1993) synthesized a series of these compounds and tested them for anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993). Further research by Palagiano et al. (1996) confirmed the potential of these compounds as anti-inflammatory and analgesic drugs with low side effects (Palagiano et al., 1996).

Antiallergic Activity

Ager et al. (1988) found that certain carboxylic acids derived from imidazo[2,1-b]benzothiazoles showed significant oral antiallergic activity. These compounds were compared to disodium cromoglycate and were noted for their potency in an IgE-induced rat passive cutaneous anaphylaxis model, which could predict clinical antiallergic activity (Ager et al., 1988).

Synthesis and Reactivity

Research has also focused on the synthesis and reactivity of imidazo[2,1-b]benzothiazole derivatives. Gauthier and Duceppe (1984) synthesized novel derivatives of imidazo[1,2-a][3,1]benzothiazine carboxylic acids, showcasing the versatility and reactivity of these compounds (Gauthier & Duceppe, 1984). Oishi et al. (1991) explored the reaction of 7-(methylsulfonyl) imidazo[4, 5-d]pyridazine with various nucleophiles, revealing insights into the chemical behavior of these compounds (Oishi et al., 1991).

Orientations Futures

The future directions for research on “7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid” and related compounds could involve further exploration of their antimycobacterial properties. The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Mécanisme D'action

Target of Action

Similar compounds such as benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have been studied for their antimycobacterial properties . These compounds have shown activity against Mycobacterium tuberculosis (Mtb) H37Ra .

Mode of Action

Related compounds have been evaluated for their antitubercular activity . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .

Biochemical Pathways

Related compounds have shown selective inhibition of mtb over a panel of non-tuberculous mycobacteria .

Result of Action

Related compounds have shown significant activity against mtb .

Propriétés

IUPAC Name |

6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4S2/c1-19(16,17)6-2-3-8-9(4-6)18-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOSIVOBYKCMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)

![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528659.png)

![N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2528663.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528666.png)

![N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2528669.png)

![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid](/img/structure/B2528671.png)

![2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide](/img/structure/B2528673.png)

![2-((6-((3-fluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2528676.png)